molecular formula C14H20BrN3O2 B12885701 2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzamide CAS No. 88698-38-8

2-Amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzamide

Cat. No.: B12885701
CAS No.: 88698-38-8
M. Wt: 342.23 g/mol
InChI Key: KKLDMAFWZRWACD-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-5-(3-(tert-butyl)oxazolidin-5-yl)benzamide is an aromatic compound with a molecular formula of C14H19BrN2O2 and a molecular weight of 343.22 g/mol This compound is characterized by the presence of an amino group, a bromine atom, and an oxazolidinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-bromo-5-(3-(tert-butyl)oxazolidin-5-yl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromo-5-(3-(tert-butyl)oxazolidin-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

2-Amino-3-bromo-5-(3-(tert-butyl)oxazolidin-5-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-5-(3-(tert-butyl)oxazolidin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The amino and oxazolidinyl groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The bromine atom can participate in halogen bonding, further modulating the compound’s activity. These interactions can lead to the inhibition or activation of specific enzymes, receptors, or signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-bromo-5-(3-(tert-butyl)oxazolidin-5-yl)benzamide is unique due to the presence of the oxazolidinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form specific interactions with biological targets, making it a valuable tool in research and potential therapeutic applications.

Properties

CAS No.

88698-38-8

Molecular Formula

C14H20BrN3O2

Molecular Weight

342.23 g/mol

IUPAC Name

2-amino-3-bromo-5-(3-tert-butyl-1,3-oxazolidin-5-yl)benzamide

InChI

InChI=1S/C14H20BrN3O2/c1-14(2,3)18-6-11(20-7-18)8-4-9(13(17)19)12(16)10(15)5-8/h4-5,11H,6-7,16H2,1-3H3,(H2,17,19)

InChI Key

KKLDMAFWZRWACD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC(OC1)C2=CC(=C(C(=C2)Br)N)C(=O)N

Origin of Product

United States

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